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Compound of Interest

Compound Name: Massarilactone H

Cat. No.: B1263786 Get Quote

The structural elucidation of complex natural products is a cornerstone of drug discovery and

development. For researchers investigating the intriguing polyketide Massarilactone H, a

phytotoxin produced by the fungus Kalmusia variispora, two-dimensional Nuclear Magnetic

Resonance (2D NMR) spectroscopy is an indispensable tool. This guide provides a

comparative analysis of the 2D NMR data for Massarilactone H and its close structural analog,

Massarilactone D, offering a detailed roadmap for its structural confirmation.

Massarilactone H, along with its congener Massarilactone D, has been isolated from Kalmusia

variispora, a fungus associated with grapevine trunk diseases.[1][2] The definitive assignment

of their complex stereostructures relies heavily on a suite of 2D NMR experiments, including

COSY, HSQC, HMBC, and NOESY. These techniques provide through-bond and through-

space correlations between nuclei, allowing for the unambiguous assembly of the molecular

framework.

Comparative 2D NMR Data: Massarilactone H vs.
Massarilactone D
The structural confirmation of Massarilactone H is significantly aided by comparing its 2D

NMR data with that of the co-isolated and structurally similar Massarilactone D. The key

differences in their spectra arise from the variation in substitution at the lactone ring, providing

clear diagnostic markers for each molecule. Below is a summary of the key 2D NMR

correlations that are instrumental in distinguishing and confirming the structure of

Massarilactone H.
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Correlation Type
Key Observations for

Massarilactone H

Corresponding

Observations for

Massarilactone D

Structural Implication

COSY

Correlations between

specific protons

confirm the spin

systems within the

molecule, outlining the

carbon backbone.

Similar spin systems

are observed, with

subtle differences in

chemical shifts due to

the different

substituent.

Establishes the

proton-proton

connectivity within the

core structure of both

molecules.

HSQC

Direct one-bond

correlations between

protons and their

attached carbons are

established, providing

the C-H framework.

Provides the

corresponding C-H

framework for

Massarilactone D,

allowing for a direct

comparison of

chemical shifts.

Assigns specific

protons to their

directly bonded

carbons, a crucial step

in the assignment

process.

HMBC

Long-range

correlations from key

protons to carbons 2-3

bonds away are

critical. For instance,

specific HMBC

correlations will

confirm the position of

the hydroxyl and other

functional groups.

Different HMBC

correlation patterns,

particularly around the

lactone ring, will be

observed due to the

structural differences.

Confirms the

connectivity of

quaternary carbons

and the placement of

functional groups,

which is key to

differentiating the two

compounds.

NOESY/ROESY

Through-space

correlations reveal the

relative

stereochemistry of the

molecule by

identifying protons

that are in close

proximity.

Provides the relative

stereochemistry for

Massarilactone D,

highlighting any

conformational

differences.

Elucidates the 3D

arrangement of the

atoms, which is vital

for understanding

biological activity.
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Experimental Protocols for 2D NMR Analysis
The successful acquisition of high-quality 2D NMR data is paramount for structural elucidation.

Below are generalized experimental protocols for the key 2D NMR experiments used in the

analysis of Massarilactone H.

Sample Preparation: Samples of pure Massarilactone H are dissolved in a suitable deuterated

solvent, such as CDCl₃ or Acetone-d₆, to a concentration of 5-10 mg/mL. The choice of solvent

is critical to avoid signal overlap with the analyte.

1. COSY (Correlation Spectroscopy): The COSY experiment is used to identify protons that are

coupled to each other, typically through two or three bonds. A standard gradient-selected

COSY (gCOSY) pulse sequence is utilized.

2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates

proton signals with the signals of directly attached carbons. A phase-sensitive HSQC

experiment with gradient coherence selection is typically employed to provide information on

the multiplicity of the carbon signals (CH, CH₂, CH₃).

3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range

couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting

different spin systems and identifying quaternary carbons. The experiment is optimized for a

long-range coupling constant (e.g., 8 Hz).

4. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy): These experiments are used to determine the spatial proximity of

protons. A phase-sensitive NOESY or ROESY experiment with a mixing time appropriate for

the size of the molecule is used to observe through-space correlations.

Workflow for Structure Elucidation
The logical progression of experiments and data analysis is crucial for efficiently determining

the structure of a natural product like Massarilactone H. The following diagram illustrates a

typical workflow.

// Workflow Path NMR_1D -> NMR_2D [label="Initial Data"]; NMR_2D -> Identify_Spin;

Identify_Spin -> Assign_CH; Assign_CH -> Propose_Structure; Propose_Structure ->
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Connect_Fragments; Connect_Fragments -> Determine_Stereo; Determine_Stereo ->

Final_Structure; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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